7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine typically involves the reaction of appropriate naphthalene derivatives with thioamides under specific conditions. One common method includes the cyclization of naphthalene-1,2-diamine with hexyl bromide and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Imidazole: Another heterocyclic compound with broad biological activities.
Uniqueness
7-(Hexyloxy)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexyl group and fused naphthalene-thiazole structure differentiate it from other thiazole derivatives, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
62325-17-1 |
---|---|
Molecular Formula |
C17H22N2OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-hexoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-4-5-10-20-13-7-8-14-12(11-13)6-9-15-16(14)19-17(18)21-15/h7-8,11H,2-6,9-10H2,1H3,(H2,18,19) |
InChI Key |
QZYHWVCSOXJNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.